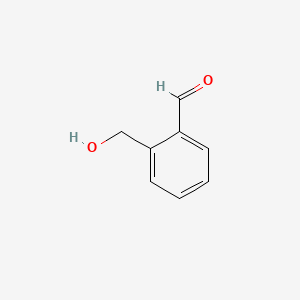

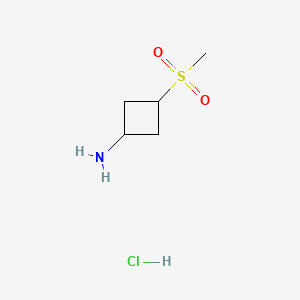

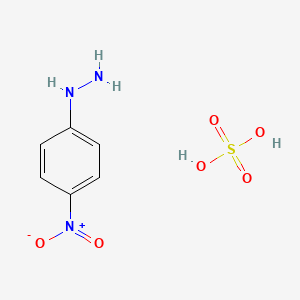

![molecular formula C10H9ClF3N3O B3022131 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one CAS No. 923143-11-7](/img/structure/B3022131.png)

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including electrophilic fluorination, palladium-catalyzed displacement reactions, and reductive amination processes. For instance, the synthesis of a dopamine D4 receptor imaging agent involved a four-step approach, starting with a trimethylstannyl precursor and electrophilic fluorination using [18F]F2 . Another example is the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, which was synthesized from 2-amino-4-methylpyridine through chlorination and subsequent condensation with piperidine .

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structures of certain isothiazolopyridine derivatives were determined, revealing the conformational preferences of the substituents in these molecules . Similarly, the structure of a nitrogenous compound containing a piperazine and pyridine moiety was confirmed by infrared spectroscopy, NMR, mass spectrometry, and X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cycloadditions, reductive openings of lactone-bridged adducts, and N-alkylation steps. For instance, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines were synthesized via cycloaddition of a chloro-substituted oxazinone with cyclic dienophiles, followed by reductive opening .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical techniques. Density functional theory (DFT) calculations, hirshfeld surface analysis, and vibrational analysis are employed to study the electrostatic potential, frontier molecular orbitals, and other physicochemical properties . These studies provide insights into the reactivity and potential biological interactions of the compounds.

Wirkmechanismus

Target of Action

The primary target of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one is the bacterial phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, thereby thwarting bacterial growth .

Biochemical Pathways

The inhibition of PPTase by this compound affects several biochemical pathways. PPTases are involved in the activation of microbial fatty acid synthase (FAS), a multidomain enzyme complex essential for bacterial cell viability . The inhibition of PPTase reduces the anabolic capacity of FAS, leading to a decrease in the production of palmitate, a primary membrane component, and halting the assembly of virulence-determining components of bacterial cell walls .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied, and it has been found to have favorable in vitro and in vivo pharmacokinetic profiles . .

Result of Action

The result of the action of this compound is the attenuation of bacterial growth. It has been found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against this compound

Eigenschaften

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3N3O/c11-7-3-6(10(12,13)14)4-16-9(7)17-2-1-15-8(18)5-17/h3-4H,1-2,5H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKCKUCQPUVRNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B3022059.png)

![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3022062.png)

![[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine](/img/structure/B3022065.png)